(Z)-N-(2-methyl-5-nitrophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide
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Description
(Z)-N-(2-methyl-5-nitrophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of thiazolidinone derivatives, including structures similar to (Z)-N-(2-methyl-5-nitrophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide, has been explored for their potent antimicrobial properties. For instance, a study on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamides demonstrated significant in-vitro antibacterial and antifungal activities against strains such as E. coli, S. aureus, K. pneumoniae, P. aeruginosa, C. albicans, A. niger, and A. flavus (Shiv Kumar et al., 2012).
Anti-inflammatory and Antioxidant Activities
Compounds with thiazolidinone cores have also been synthesized for their anti-inflammatory and antioxidant activities. A notable example is the synthesis of derivatives showing significant anti-inflammatory activity, highlighting the potential therapeutic applications of such molecules in treating inflammation and oxidative stress-related conditions (K. Sunder et al., 2013).
Anticancer Potential
Research into thiazolidinone derivatives also encompasses the evaluation of their anticancer potential. New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and studied for their anticancer activity, indicating a selective cytotoxicity against human lung adenocarcinoma cells. This suggests that compounds with a similar structure to this compound could be explored further for their potential as anticancer agents (A. Evren et al., 2019).
Antitubercular Activity
The synthesis and evaluation of thiazolidinone derivatives for antitubercular activity reveal the versatility of these compounds in addressing infectious diseases. Novel derivatives have been synthesized and shown promising activity against tuberculosis, emphasizing the role of thiazolidinone compounds in developing new treatments for this global health challenge (S. Dubey et al., 2022).
Crystal Structure Analysis
Crystal structure analysis of thiazolidinone derivatives provides insight into their molecular configurations and potential interactions with biological targets. Studies on the crystal structures of two (oxothiazolidin-2-ylidene)acetamides have contributed to understanding the structural basis of their biological activities, laying the groundwork for the rational design of more effective derivatives (Aleksei N. Galushchinskiy et al., 2017).
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-16-12-13-19(28(31)32)14-20(16)26-22(29)15-21-23(30)27(18-10-6-3-7-11-18)24(33-21)25-17-8-4-2-5-9-17/h2-14,21H,15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNLBSAUSBZMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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